![molecular formula C13H20O2 B14630073 2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol CAS No. 58070-40-9](/img/structure/B14630073.png)
2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol is an organic compound that features a cyclohexanol core with an ether linkage to a substituted hexenynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol typically involves the following steps:
Formation of the Hexenynyl Intermediate: The starting material, 2-methylhex-5-en-3-yn-2-ol, can be synthesized through the reaction of 2-methyl-3-butyn-2-ol with acetylene in the presence of a suitable catalyst.
Etherification: The hexenynyl intermediate is then reacted with cyclohexanol in the presence of a strong base such as sodium hydride or potassium tert-butoxide to form the ether linkage, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the alkyne or alkene functionalities, converting them to alkanes.
Substitution: The ether linkage can be susceptible to nucleophilic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide are typically used.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of fully saturated cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexanol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ether linkages.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to modulate biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylhex-5-en-3-yn-2-ol: Shares the hexenynyl group but lacks the cyclohexanol core.
Cyclohexanol: Lacks the ether linkage and substituted hexenynyl group.
2-Methyl-5-hexen-3-ol: Similar structure but with an alcohol group instead of an alkyne.
Uniqueness
2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol is unique due to its combination of a cyclohexanol core with an ether linkage to a substituted hexenynyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
58070-40-9 |
|---|---|
Fórmula molecular |
C13H20O2 |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
2-(2-methylhex-5-en-3-yn-2-yloxy)cyclohexan-1-ol |
InChI |
InChI=1S/C13H20O2/c1-4-5-10-13(2,3)15-12-9-7-6-8-11(12)14/h4,11-12,14H,1,6-9H2,2-3H3 |
Clave InChI |
GNVDJSUINZOOHP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#CC=C)OC1CCCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


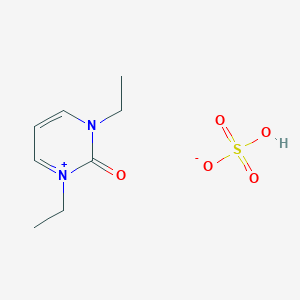

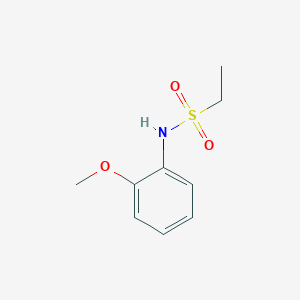
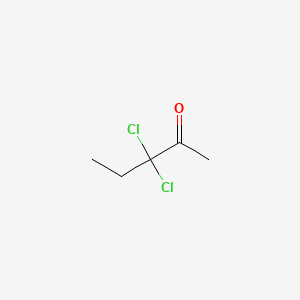
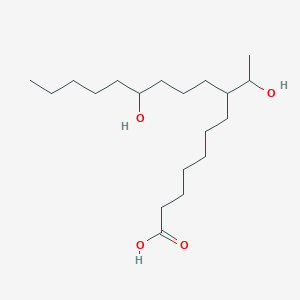

![Ethyl 7-ethyl-6-oxooctahydro-2h-pyrazino[1,2-c]pyrimidine-2-carboxylate](/img/structure/B14630041.png)
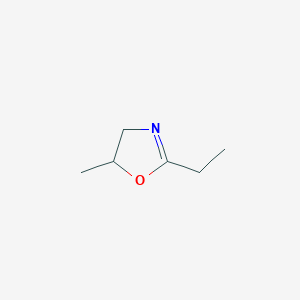
![4-[Bis(4-methylphenyl)amino]benzonitrile](/img/structure/B14630051.png)

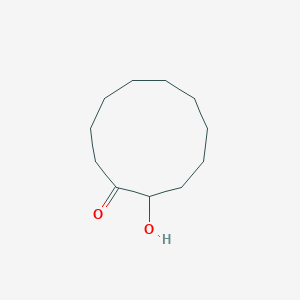
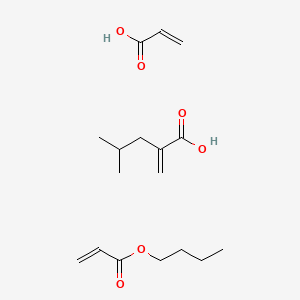
![4-Amino-N-[(4-aminophenyl)carbamoyl]benzamide](/img/structure/B14630065.png)

